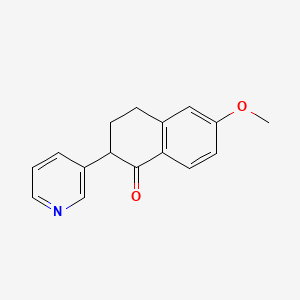

6-Methoxy-2-(3-pyridyl)-1-tetralone

CAS No.:

Cat. No.: VC13872351

Molecular Formula: C16H15NO2

Molecular Weight: 253.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15NO2 |

|---|---|

| Molecular Weight | 253.29 g/mol |

| IUPAC Name | 6-methoxy-2-pyridin-3-yl-3,4-dihydro-2H-naphthalen-1-one |

| Standard InChI | InChI=1S/C16H15NO2/c1-19-13-5-7-14-11(9-13)4-6-15(16(14)18)12-3-2-8-17-10-12/h2-3,5,7-10,15H,4,6H2,1H3 |

| Standard InChI Key | DFYAEDLXRMDLSR-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1)C(=O)C(CC2)C3=CN=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-Methoxy-2-(3-pyridyl)-1-tetralone (C₁₆H₁₅NO₂) consists of:

-

A tetralone core (a bicyclic system with a ketone group at position 1).

-

A methoxy group (-OCH₃) at position 6 of the aromatic ring.

-

A 3-pyridyl substituent at position 2, introducing nitrogen-based electronic effects .

Table 1: Key Structural Parameters

Spectroscopic Characterization

-

IR: Strong absorption at ~1680 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (aromatic C=C), and ~1250 cm⁻¹ (C-O of methoxy) .

-

NMR: Distinct signals for pyridyl protons (δ 8.5–9.0 ppm), methoxy group (δ 3.8–4.0 ppm), and tetralone carbonyl (δ 200–210 ppm in ¹³C NMR) .

Synthesis and Reactivity

Aldol Condensation

The most common method involves Claisen-Schmidt condensation between 6-methoxy-1-tetralone and 3-pyridinecarbaldehyde under basic conditions :

-

Base-mediated reaction: NaOH in methanol facilitates enolate formation, followed by nucleophilic attack on the aldehyde .

-

Product isolation: Yields range from 36% to 91%, depending on purification techniques (e.g., column chromatography) .

Table 2: Optimization of Reaction Conditions

Secondary Modifications

-

Epoxidation: Reaction with m-chloroperbenzoic acid (MCPBA) forms epoxide intermediates, though yields remain low (~39%) .

-

Hydrogenation: Reduces the α,β-unsaturated ketone to saturated analogs, altering bioactivity .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderate in polar aprotic solvents (e.g., DMSO, methanol) but poor in water .

-

Stability: Sensitive to UV light and oxidizing agents; requires storage under inert atmospheres .

Crystallographic Insights

-

Intermolecular interactions: Weak C–H⋯O hydrogen bonds and π–π stacking (3.6–3.9 Å) stabilize the crystal lattice .

-

Packing motifs: Ribbon-like structures along the (01) plane due to Br⋯π interactions in halogenated derivatives .

Biological and Pharmacological Applications

Anti-Inflammatory Activity

-

Mechanism: Inhibits NF-κB signaling by targeting IKKβ, reducing pro-inflammatory cytokine production .

-

Potency: IC₅₀ values in the low micromolar range (2–5 µM) in RAW 264.7 macrophage models .

Table 3: Comparative Bioactivity of Tetralone Derivatives

Industrial and Research Applications

Pharmaceutical Intermediates

-

Key precursor for retinoic acid analogs and Bcl-2 inhibitors .

-

Utilized in combinatorial libraries for high-throughput screening .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume